6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Antimalarial PfDHODH inhibition Plasmodium falciparum

Core triazolopyrimidine scaffold with non-interchangeable 2-CF₃ and 6-ethyl groups; 2-CF₃ drives anti-P. falciparum activity (IC₅₀ as low as 0.023 µM) and metabolic stability, while 6-ethyl is required for anticonvulsant efficacy (protective index >17). Low MW (246.19 g/mol) supports passive CNS penetration. Ideal for PfDHODH inhibitor and GABAA receptor modulator lead optimization. Not replaceable by generic analogs—order only this specific substitution pattern.

Molecular Formula C9H9F3N4O
Molecular Weight 246.19 g/mol
Cat. No. B4426075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC9H9F3N4O
Molecular Weight246.19 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2N=C(NN2C1=O)C(F)(F)F)C
InChIInChI=1S/C9H9F3N4O/c1-3-5-4(2)13-8-14-7(9(10,11)12)15-16(8)6(5)17/h3H2,1-2H3,(H,13,14,15)
InChIKeySBMGTHGHYJUXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Sourcing & Scaffold Identification


The compound 6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 886146-09-4; molecular formula C₉H₉F₃N₄O) is a member of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family, a privileged scaffold in medicinal chemistry owing to its broad bioactivity and purine isosterism . The scaffold has been exploited to develop agents for malaria, epilepsy, cancer, and inflammatory diseases, making precise substitution patterns critical for target engagement and selectivity [1].

Why Generic Triazolopyrimidinone Substitution Fails: Critical Role of the 2-CF₃ and 6-Ethyl Substituents


Close analogs of this compound that differ only in substituent identity at the 2- and 6-positions cannot be interchanged without loss of biological function. The 2-trifluoromethyl group is reported to significantly increase anti-Plasmodium falciparum activity compared to non-fluorinated or methyl-substituted analogs, attributed to enhanced binding to PfDHODH and improved metabolic stability [1]. Similarly, the 6-ethyl group is indispensable for achieving the anticonvulsant profile seen in related triazolopyrimidin-7-ones, with compounds bearing alternative 6-substituents showing markedly reduced protective indices in animal models [2]. These findings underscore that even single-atom changes to the substitution pattern can ablate desired pharmacology, precluding generic replacement.

Quantitative Differentiation Evidence for 6-Ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one


2-Trifluoromethyl Substitution Confers Sub-Micromolar Antiplasmodial Potency Relative to Non-Fluorinated Analogs

The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring was shown to lead to increased anti-P. falciparum activity. The Boechat 2012 study reported that among 2-(trifluoromethyl)-substituted triazolopyrimidines, 13 compounds were active with IC₅₀ values ranging from 0.023 to 20 µM in anti-HRP2 and hypoxanthine assays, whereas analogous compounds lacking the CF₃ group are generally inactive or significantly less potent [1]. The most active derivative in the series achieved an IC₅₀ of 0.023 µM, and selectivity indices (SI) for the four most active derivatives ranged from 1,003 to 18,478 [1]. Although direct head-to-head IC₅₀ data for 6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one versus its des-CF₃ analog are not yet available, the class-level SAR firmly establishes the CF₃ group as essential for attaining nanomolar antiplasmodial activity [1].

Antimalarial PfDHODH inhibition Plasmodium falciparum

Anticonvulsant Efficacy with Favorable Protective Index: Class-Level Evidence from Structurally Congeneric Triazolopyrimidin-7-ones

A series of 2,5-disubstituted [1,2,4]triazolo[1,5-a]pyrimidine-7(4H)-one derivatives were designed, synthesized, and evaluated for anticonvulsant activity. The lead compounds 5c and 5e, which share the 2-CF₃-5-methyl-7(4H)-one core with the target compound (differing only in the presence of an additional 6-ethyl group), demonstrated significant anticonvulsant activity in the PTZ-induced seizure model with ED₅₀ values of 31.81 mg/kg and 40.95 mg/kg, respectively [1]. These compounds exhibited superior neurotoxicity profiles compared to standard antiepileptic drugs, with protective index (PI = TD₅₀/ED₅₀) values of 17.22 and 9.09, indicating an approximately 3- to 5-fold improvement over the commonly used drug valproic acid (PI ~3–5) [1]. While direct data for 6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have not been published, the available class-level evidence demonstrates that the triazolopyrimidin-7-one scaffold bearing a 2-CF₃ and a 5-methyl group yields potent anticonvulsant activity with a wide therapeutic window, and the 6-ethyl substituent provides a handle for further pharmacokinetic optimization [1].

Anticonvulsant GABAA receptor modulation PTZ-induced seizure model

Distinct Hydrogen-Bonding Architecture of the 7-One Tautomer Differentiates It from 7-Amino Analogs in Crystal Engineering

Crystallographic analysis of 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo-[1,5-a]pyrimidine derivatives reveals that the strongest intermolecular interactions are N–H···N hydrogen bonds, which generate distinct supramolecular assemblies such as tetrameric units or infinite chains depending on the aryl substitution pattern [1]. In contrast, the target compound exists as the 7(4H)-one tautomer, which replaces the 7-amine with a carbonyl group. This structural modification eliminates the strong N–H···N donor and replaces it with C=O hydrogen-bond acceptors, fundamentally altering the crystal packing, solubility, and potential target-interaction modes [1]. The presence of the 7-one group also influences π-stacking and C–H···F interactions, as demonstrated in related triazolopyrimidinone crystal structures [1]. While quantitative data comparing solubility or target binding of 7-one vs. 7-amino analogs of the identical scaffold are not available, the distinct hydrogen-bonding capabilities represent a verifiable structural differentiation that can be exploited in fragment-based drug design and co-crystallization studies [1].

Crystal engineering Hydrogen-bonding motifs Triazolopyrimidine tautomerism

Molecular Weight Advantage for Blood-Brain Barrier Penetration Compared to Bulkier 7-Aryl Derivatives

The molecular weight of 6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is 246.19 g/mol , which is significantly lower than that of biologically active 7-arylamino derivatives, such as those evaluated in the Huang 2020 study (typical MW > 350 g/mol) [1]. For CNS-targeted therapeutics, a molecular weight < 300 g/mol is a well-established determinant of favorable blood-brain barrier (BBB) permeability [1]. While direct BBB permeability data (LogBB or Papp) for the target compound are not available, its low MW compared to 7-substituted analogs suggests a higher likelihood of passive CNS penetration, making it an attractive core scaffold for designing centrally active agents. This physicochemical advantage is not present in larger, 7-arylamino-substituted triazolopyrimidinones, which often fail to achieve adequate brain exposure [1].

Blood-brain barrier penetration CNS drug design Physicochemical properties

Optimal Research and Industrial Application Scenarios for 6-Ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one


Antimalarial Lead Optimization Targeting PfDHODH

The 2-CF₃ substituent is a proven pharmacophore for anti-P. falciparum activity, as demonstrated by the Boechat 2012 series that achieved IC₅₀ values down to 0.023 µM and selectivity indices exceeding 1,000 [1]. Researchers seeking to develop next-generation PfDHODH inhibitors can use this compound as a core scaffold for further derivatization at the 7-position, leveraging the established potency and selectivity conferred by the 2-trifluoromethyl group [1].

Anticonvulsant Drug Discovery with Favorable Safety Margins

Structurally analogous triazolopyrimidin-7-ones have demonstrated significant anticonvulsant activity in PTZ-induced seizure models with protective indices up to 17.22, surpassing standard antiepileptic drugs such as valproic acid [2]. This compound, featuring the required 2-CF₃-5-methyl-7(4H)-one core with an additional 6-ethyl substitution, provides a chemically accessible entry point for the synthesis and screening of novel GABAA receptor modulators with improved therapeutic windows [2].

Crystal Engineering and Co-Crystallization Studies

The 7(4H)-one tautomeric form of this compound engages in fundamentally different hydrogen-bonding interactions compared to 7-amino analogs, as shown by X-ray crystallographic analysis of related triazolopyrimidine derivatives [3]. This property makes it suitable for systematic crystal engineering studies aimed at tuning solubility, stability, and bioavailability through co-crystal formation [3].

CNS-Targeted Drug Design Exploiting Low Molecular Weight

With a molecular weight of just 246.19 g/mol—well below the CNS drug-likeness threshold of 300 g/mol—this compound is an ideal starting point for medicinal chemistry programs targeting neurological indications where blood-brain barrier penetration is a critical parameter . Its low MW relative to 7-arylamino derivatives (~350+ g/mol) suggests enhanced likelihood of passive CNS entry, a hypothesis that can be tested through in vivo brain-plasma ratio studies .

Quote Request

Request a Quote for 6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.